![molecular formula C24H31N3O4S2 B2894504 N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893127-68-9](/img/structure/B2894504.png)

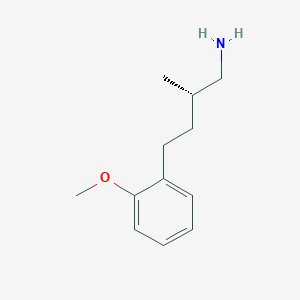

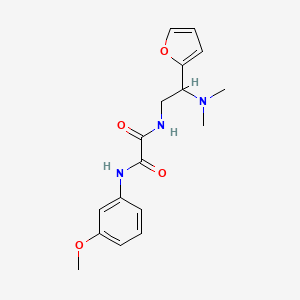

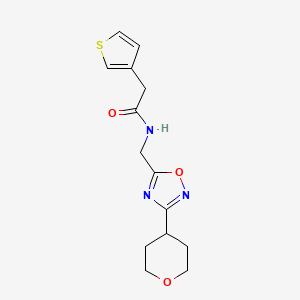

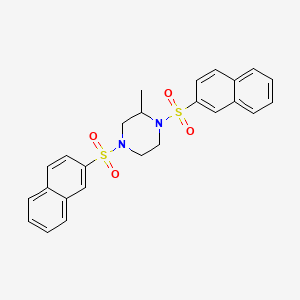

N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

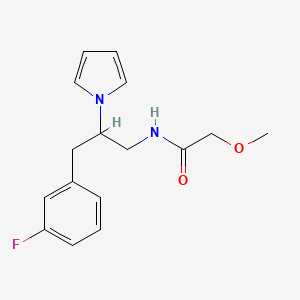

N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C24H31N3O4S2 and its molecular weight is 489.65. The purity is usually 95%.

BenchChem offers high-quality N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research on thiophene derivatives, including compounds similar to the specified chemical, involves exploring their synthesis and reactivity towards various nucleophiles to create a wide range of heterocyclic compounds. For instance, studies have demonstrated the synthesis of thiophene derivatives through coupling reactions and cyclization processes. These synthetic strategies are fundamental in the development of novel compounds with potential applications in medicinal chemistry and material science. The reactivity of such compounds towards nitrogen nucleophiles has been explored to yield derivatives like pyrazoles, isoxazoles, pyrimidines, and other heterocycles, showcasing their versatility in organic synthesis (Mohareb et al., 2004).

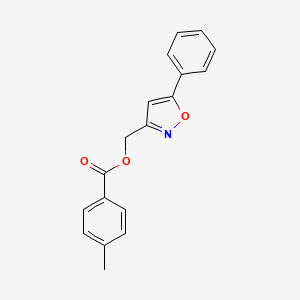

Catalytic and Inhibitory Activities

The structural framework of thiophene-based compounds has been investigated for their catalytic and inhibitory activities. These compounds have been evaluated as inhibitors of key biological enzymes, suggesting their potential therapeutic applications. For example, thiophene derivatives have been studied for their ability to inhibit the expression of adhesion molecules like E-selectin, ICAM-1, and VCAM-1, which play critical roles in inflammation and immune responses. Such inhibitory activities highlight the therapeutic potential of these compounds in treating inflammatory diseases (Boschelli et al., 1995).

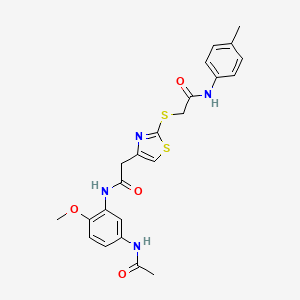

Antimicrobial and Antifungal Activities

Thiophene-based compounds have also been assessed for their antimicrobial and antifungal properties. Research in this area focuses on synthesizing and testing various thiophene carboxamide derivatives to identify compounds with significant antibacterial and antifungal activities. These studies are crucial for the development of new antibiotics and antifungal agents, addressing the growing concern of drug-resistant pathogens. The exploration of thiophene derivatives in antimicrobial research underscores the potential of these compounds in contributing to the fight against infectious diseases (Sowmya et al., 2018).

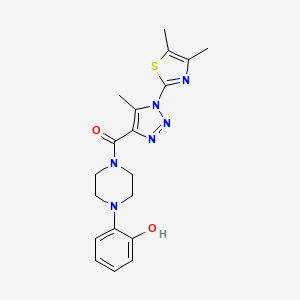

Material Science Applications

Beyond their biological activities, thiophene-based compounds are of interest in material science, particularly in the synthesis of polymers and small molecules with unique electronic properties. The development of water-soluble and self-doped polythiophene derivatives exemplifies the application of these compounds in creating conductive polymers. Such materials have potential uses in electronic devices, highlighting the versatility of thiophene derivatives beyond pharmacological applications (Turac et al., 2008).

Propriétés

IUPAC Name |

N-methyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O4S2/c1-16-12-14-27(15-13-16)33(30,31)18-10-8-17(9-11-18)22(28)26-24-21(23(29)25-2)19-6-4-3-5-7-20(19)32-24/h8-11,16H,3-7,12-15H2,1-2H3,(H,25,29)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKEBUGRTLADKGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2894421.png)

![7-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2894423.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-(4-nitrophenoxy)ethyl]piperazine](/img/structure/B2894425.png)

![3-(3-Chlorophenyl)-7-[(4-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2894430.png)

![N-(2-methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2894440.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide](/img/structure/B2894444.png)